1-benzylpyrrolidine-3-carboxylic Acid

Lipophilicity ADME Medicinal Chemistry

1-Benzylpyrrolidine-3-carboxylic acid (CAS 5731-18-0) is a chiral N-substituted pyrrolidine derivative with molecular formula C12H15NO2 and molecular weight 205.25 g/mol. The compound features a pyrrolidine ring bearing a carboxylic acid group at the 3-position and a benzyl substituent on the ring nitrogen.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 5731-18-0
Cat. No. B1335369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzylpyrrolidine-3-carboxylic Acid
CAS5731-18-0
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CN(CC1C(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C12H15NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)
InChIKeyRLRDUQNUBMAYDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylpyrrolidine-3-carboxylic Acid (CAS 5731-18-0): Physicochemical Profile and Baseline Specifications for Procurement


1-Benzylpyrrolidine-3-carboxylic acid (CAS 5731-18-0) is a chiral N-substituted pyrrolidine derivative with molecular formula C12H15NO2 and molecular weight 205.25 g/mol . The compound features a pyrrolidine ring bearing a carboxylic acid group at the 3-position and a benzyl substituent on the ring nitrogen . Key physicochemical properties include predicted density of 1.2±0.1 g/cm³, boiling point of 343.1±35.0 °C at 760 mmHg, and calculated acid pKa of approximately 3.67 [1][2]. The compound is commercially available as a racemic mixture with typical purity specifications of ≥95–98% (HPLC or GC), and is supplied as a colorless to light yellow viscous liquid requiring storage at 0–8°C [3].

Why 1-Benzylpyrrolidine-3-carboxylic Acid Cannot Be Replaced by Unsubstituted Pyrrolidine-3-carboxylic Acid in CNS-Oriented Synthesis


The N-benzyl substitution in 1-benzylpyrrolidine-3-carboxylic acid fundamentally alters its physicochemical profile relative to unsubstituted pyrrolidine-3-carboxylic acid, with implications for synthetic utility and downstream compound properties. The benzyl group introduces a hydrophobic aromatic moiety that modifies lipophilicity, hydrogen bonding capacity, and molecular recognition features . This structural distinction is non-trivial in medicinal chemistry contexts, where N-benzylpyrrolidine scaffolds are privileged motifs in CNS-active agents and where the benzyl group serves as a protecting group that can be removed via hydrogenolysis to unmask the secondary amine for further functionalization [1]. The patent literature documents that 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid derivatives serve as intermediates for pharmaceutically active compounds targeting central nervous system disorders, underscoring the synthetic value of the pre-installed benzyl moiety [2].

1-Benzylpyrrolidine-3-carboxylic Acid: Quantitative Differentiation Evidence for Scientific Selection


Lipophilicity Modulation: N-Benzyl Substitution Alters LogP Relative to Unsubstituted Pyrrolidine-3-carboxylic Acid

The N-benzyl group in 1-benzylpyrrolidine-3-carboxylic acid significantly increases lipophilicity compared to unsubstituted pyrrolidine-3-carboxylic acid, as reflected in calculated partition coefficients . This property influences membrane permeability and protein binding characteristics of downstream derivatives, making the benzylated scaffold a distinct starting point for CNS-targeted compound design where balanced lipophilicity is critical for blood-brain barrier penetration .

Lipophilicity ADME Medicinal Chemistry

Patent-Documented Intermediate Status for CNS-Active 4-Aryl-Pyrrolidine Derivatives

The compound serves as a core building block for more advanced intermediates documented in patent literature. Specifically, 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid derivatives (prepared from 1-benzylpyrrolidine-3-carboxylic acid or its analogs) are claimed as intermediates for pharmaceutically active compounds targeting central nervous system disorders [1]. This patent-supported role distinguishes the N-benzyl scaffold from unsubstituted pyrrolidine-3-carboxylic acid, which lacks this documented CNS-oriented synthetic trajectory.

CNS Disorders Synthetic Intermediate Patent Literature

Chiral Resolution Value: Racemic 1-Benzylpyrrolidine-3-carboxylic Acid as Reference for Enantiomer-Specific Activity Studies

The racemic 1-benzylpyrrolidine-3-carboxylic acid (CAS 5731-18-0) serves as a critical baseline reference for evaluating enantiomer-specific biological activities of its (R)- and (S)-enantiomers (CAS 216311-57-8 and 161659-80-9, respectively) [1]. The separate enantiomers have distinct CAS registry numbers and are supplied with enantiomeric purity specifications (typically ≥97% ee), with the (R)-enantiomer being employed in the synthesis of TAU-induced toxicity inhibitors for neurodegenerative disease research . The racemic mixture provides the essential comparator for establishing structure-activity relationships where stereochemistry influences target engagement.

Chiral Resolution Stereochemistry Medicinal Chemistry

Synthetic Versatility: Carboxylic Acid Functionality Enables Direct Amide Coupling Without Ester Hydrolysis Steps

The free carboxylic acid group in 1-benzylpyrrolidine-3-carboxylic acid enables direct amide bond formation via standard coupling reagents, eliminating the need for ester hydrolysis steps required when using the corresponding methyl or ethyl esters [1]. This synthetic efficiency is particularly valuable in the context of 4-aryl-N-benzylpyrrolidine-3-carboxamide antimalarial agents, where the carboxamide linkage is essential for activity [2]. The methyl ester analog (CAS 17012-21-4) and ethyl ester analog (CAS not specified) require an additional hydrolysis step to generate the free acid prior to amide formation, adding synthetic steps and potential yield losses.

Synthetic Efficiency Amide Coupling Medicinal Chemistry

1-Benzylpyrrolidine-3-carboxylic Acid: Validated Application Scenarios for Scientific Procurement


Synthesis of 4-Aryl-N-benzylpyrrolidine-3-carboxamide Antimalarial Lead Compounds

The compound serves as the foundational scaffold for constructing 4-aryl-N-benzylpyrrolidine-3-carboxamides, a chemotype identified as orally efficacious antimalarial agents with EC50 values of 46 nM and 21 nM against drug-sensitive (3D7) and drug-resistant (Dd2) Plasmodium falciparum strains, respectively [1]. The free carboxylic acid enables direct amide coupling to install diverse amine substituents, while the N-benzyl group provides the requisite substitution pattern for activity [1].

Preparation of CNS-Targeted 4-(Halogen-aryl)-pyrrolidine-3-carboxylic Acid Intermediates

Patent literature documents the use of 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid derivatives as intermediates for pharmaceutically active compounds targeting central nervous system disorders [2]. The N-benzyl group is essential for subsequent transformations, and the 3-carboxylic acid provides the functional handle for further derivatization [2].

Chiral Reference Standard for Enantiomer-Specific Pharmacological Profiling

The racemic 1-benzylpyrrolidine-3-carboxylic acid is employed as a baseline reference compound in studies evaluating stereochemistry-dependent biological activities of its (R)- and (S)-enantiomers [3]. This application is particularly relevant in neurological and psychiatric drug discovery, where enantiomer-specific target engagement can significantly impact efficacy and safety profiles [3].

Building Block for TAU-Targeted Neurodegenerative Disease Therapeutics

The (S)-enantiomer of 1-benzylpyrrolidine-3-carboxylic acid has been documented as a reactant in the preparation of N-indolylalkyl heteroarylcarboxamide derivatives that function as TAU-induced toxicity inhibitors for neurodegenerative disease treatment . The racemic compound provides the necessary comparator for establishing structure-activity relationships in this therapeutic area.

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